molecular formula C11H11Cl2N5 B12483761 N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine

N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine

Cat. No.: B12483761
M. Wt: 284.14 g/mol
InChI Key: VFOBJNQEFWVQLJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Alkylation: The tetrazole ring is then alkylated with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Addition of Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through a suitable alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yl group.

    Reduction: Reduction reactions could target the tetrazole ring or the dichlorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an epoxide or a ketone, while reduction could produce an amine or an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-2H-tetrazol-5-amine
  • N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-4-amine

Uniqueness

N-(3,4-dichlorobenzyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is unique due to the presence of both the dichlorobenzyl and prop-2-en-1-yl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C11H11Cl2N5

Molecular Weight

284.14 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C11H11Cl2N5/c1-2-5-18-16-11(15-17-18)14-7-8-3-4-9(12)10(13)6-8/h2-4,6H,1,5,7H2,(H,14,16)

InChI Key

VFOBJNQEFWVQLJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1N=C(N=N1)NCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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